molecular formula C13H11N3 B1663134 1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole CAS No. 169136-33-8

1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole

Cat. No. B1663134
M. Wt: 209.25 g/mol
InChI Key: RCCZDPNFTSKCMW-UHFFFAOYSA-N
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Description

“1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole” is a complex organic compound. Its structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The synthesis of carbazole derivatives involves a variety of methods, including the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, and Graebe–Ullmann reaction . A new method for the direct functionalization at both the 4- and 5-positions of carbazole has been reported .


Molecular Structure Analysis

The molecular structure of “1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole” is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Physical And Chemical Properties Analysis

Carbazoles are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The introduction of the 1,2,4,5-tetrazine moieties makes it possible to increase the hole and electron mobility by one and two orders of magnitude, respectively, as compared to analogous 5,11-dihydroindolo- [3,2- b ]carbazole derivatives studied previously .

Scientific Research Applications

Pim Kinase Inhibitors and Antiproliferative Activities

1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole derivatives have been evaluated for their inhibitory potencies against Pim kinases and antiproliferative activities in cancer cell lines. Pyrazolocarbazole 15a, a derivative, showed potent modulatory effects on three isoforms of Pim kinase, suggesting potential in cancer therapy research (Suchaud et al., 2013).

Synthesis of Fused Carbazoles

The chemical synthesis of various fused carbazole derivatives, utilizing 1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole, has been demonstrated. These synthetic routes lead to the creation of new compounds like pyrano[2,3-a]carbazoles and pyridazino[3,4-a]carbazoles, contributing to the development of novel heterocyclic compounds with potential biological activities (Danish & Prasad, 2005).

Synthesis of Tetracyclic Carbazole Derivatives

The synthesis of tetracyclic carbazole derivatives has been explored, with a focus on compounds like pyrazolino[3,4-a]carbazoles and isoxazolo[3,4-a]carbazoles. These derivatives are of interest due to their potential pharmacological activities and their structural similarity to compounds with known antitumor properties (Balamurali & Prasad, 2001).

Antibacterial Activities and Enzyme Inhibition

Studies have shown that certain 1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole derivatives exhibit promising antibacterial activity. Additionally, these compounds have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and human carbonic anhydrase, which are relevant in the context of disease treatment and biochemical research (Budak et al., 2017).

Photophysical and Charge Transport Properties

The modification of 1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole derivatives with specific fragments has been shown to enhance their photophysical and charge-transport properties. This research is significant for the development of materials with improved electronic and optical properties (Steparuk et al., 2021).

Safety And Hazards

When handling “1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of methods for the preparation of carbazoles remains an important area of research . The introduction of the 1,2,4,5-tetrazine moieties to carbazoles could enable the wider investigation of ring annulation and close proximity effects on carbazole properties .

properties

IUPAC Name

1,4,5,10-tetrahydropyrazolo[3,4-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-4-11-9(3-1)10-6-5-8-7-14-16-12(8)13(10)15-11/h1-4,7,15H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHEPAFFTVLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C1C=NN3)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole

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